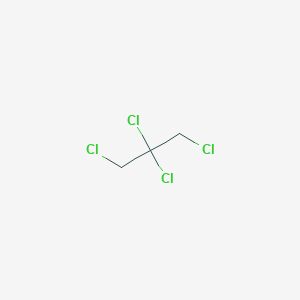

1,2,2,3-Tetrachloropropane

Description

Propriétés

IUPAC Name |

1,2,2,3-tetrachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPHJTAYHSSOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051656 | |

| Record name | 1,2,2,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-53-5 | |

| Record name | 1,2,2,3-Tetrachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13116-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2,3-Tetrachloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,2,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,2,3-Tetrachloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2,3-tetrachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 1,2,2,3-tetrachloropropane"

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,2,3-Tetrachloropropane

This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of this compound (CAS No. 13116-53-5). Designed for researchers and professionals in chemical synthesis and drug development, this guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the process from reaction initiation to final structural verification.

Introduction

This compound is a chlorinated hydrocarbon with the molecular formula C₃H₄Cl₄.[1][2] While not as extensively studied as some of its isomers, it serves as a valuable chemical intermediate. For instance, it has been identified as a by-product in the synthesis of 1,1,2,3-tetrachloropropene, a precursor for certain pesticides.[3] Its specific arrangement of chlorine atoms—a terminal dichloromethyl group and two adjacent chlorines—presents unique challenges and opportunities in synthesis and requires rigorous characterization to confirm its identity and distinguish it from other tetrachloropropane isomers. This guide details a logical and reproducible approach to its laboratory-scale synthesis and characterization.

Part 1: Synthesis and Purification

The synthesis of this compound is not widely documented with high-yield, selective methods. A logical and instructive approach is the free-radical photochlorination of a suitable precursor. While such reactions can be unselective, they are fundamental in halogen chemistry and provide an excellent case study in managing reaction conditions and purification strategies.[4][5] We will focus on the photochlorination of 1,2-dichloropropane.

Proposed Synthetic Route: Free-Radical Photochlorination of 1,2-Dichloropropane

The choice of 1,2-dichloropropane as a starting material is based on its commercial availability and the fact that substitution at the C-2 position is required to generate the target molecule. The underlying principle is a free-radical chain reaction initiated by UV light, which homolytically cleaves molecular chlorine into highly reactive chlorine radicals.[4][6]

Reaction Mechanism: The process follows a classic chain reaction mechanism:

-

Initiation: UV radiation supplies the energy to break the Cl-Cl bond, generating two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane. Abstraction from the central carbon (C-2) is sterically hindered but electronically stabilized, leading to the formation of a secondary radical. This radical then reacts with another molecule of Cl₂ to yield this compound and a new chlorine radical, continuing the chain.

-

Termination: The reaction ceases when radicals combine with each other.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous materials, including gaseous chlorine and UV radiation. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a thermometer. The gas outlet from the condenser should be connected to a scrubber containing a sodium hydroxide solution to neutralize excess chlorine. Place a UV lamp (e.g., a mercury vapor lamp) adjacent to the flask.

-

Reaction:

-

Charge the flask with 1,2-dichloropropane (1.0 mol).

-

Begin gentle stirring and heat the flask to 50-60°C to facilitate the reaction in the liquid phase.

-

Turn on the UV lamp.

-

Slowly bubble chlorine gas (Cl₂) through the gas inlet tube into the stirred solution. Monitor the reaction temperature, as the process is exothermic.[4] Maintain a steady, slow flow of chlorine.

-

Periodically take small aliquots and analyze by GC-MS to monitor the formation of the desired product and other chlorinated isomers. The reaction is complete when the desired conversion is achieved or when the formation of higher chlorinated by-products becomes significant.

-

-

Work-up and Purification:

-

Turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium thiosulfate solution (to remove unreacted chlorine), a 5% sodium bicarbonate solution (to neutralize HCl), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (unreacted 1,2-dichloropropane) under reduced pressure.

-

The resulting crude product will be a mixture of chlorinated propanes. Purify the this compound via fractional distillation under vacuum, collecting the fraction at the appropriate boiling point.

-

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 13116-53-5 | [1][2] |

| Molecular Formula | C₃H₄Cl₄ | [1][2] |

| Molecular Weight | 181.9 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Boiling Point | Experimental data varies; estimated range 170-180 °C | [1] |

| Kovats Retention Index | 963.9 (Standard non-polar column) | [1] |

Analytical Characterization Workflow

A multi-step analytical approach is required to unambiguously verify the product's structure and purity.

Characterization Methodologies

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To assess the purity of the distilled fraction and provide initial structural evidence from the mass spectrum.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane.

-

Instrumentation: Use a GC system with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

-

-

Expected Results: A pure sample should show a single major peak in the chromatogram. The mass spectrum is expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 180 (containing ³⁵Cl isotopes) may be weak or absent, but key fragment ions will be present.[1]

| m/z (Top Peaks) | Interpretation |

| 131 | [M - CH₂Cl]⁺ |

| 133 | Isotope peak for the m/z 131 fragment |

| 110 | Fragment corresponding to C₃H₃Cl₂⁺ |

| 75 | Fragment corresponding to C₂H₄Cl⁺ |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Provides definitive structural confirmation by revealing the connectivity of atoms.

-

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

-

Expected Spectra:

-

¹H NMR: The structure CH₂ Cl-CCl₂-CH₂ Cl has two chemically equivalent CH₂ groups due to symmetry. Therefore, a single signal is expected.

-

Expected Signal: A singlet (s) at approximately 3.9-4.2 ppm, integrating to 4H. The exact chemical shift will be influenced by the adjacent dichlorinated carbon.

-

-

¹³C NMR: The molecule has two distinct carbon environments.

-

Expected Signals:

-

One signal for the two equivalent -C H₂Cl carbons (approx. 50-60 ppm).

-

One signal for the central -C Cl₂- carbon (approx. 80-90 ppm).

-

-

-

C. Infrared (IR) Spectroscopy

-

Purpose: To confirm the presence of specific functional groups (C-H and C-Cl bonds).[1]

-

Protocol:

-

Sample Preparation: Acquire the spectrum using a neat sample between two NaCl or KBr plates (capillary film).

-

-

Expected Absorption Bands:

-

2950-3050 cm⁻¹: C-H stretching vibrations from the CH₂ groups.

-

1400-1450 cm⁻¹: CH₂ scissoring (bending) vibrations.

-

650-800 cm⁻¹: Strong, characteristic C-Cl stretching vibrations.

-

Part 3: Safety and Handling

This compound is classified as a hazardous substance.[1]

-

GHS Hazard Statements: Harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and harmful if inhaled (H332).[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene).[7]

-

Respiratory Protection: Use a full-face respirator with an appropriate organic vapor cartridge if working outside of a fume hood or if exposure limits are exceeded.[7]

-

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Avoid contact with skin, eyes, and clothing. Prevent release into the environment.

References

- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]

- 3. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 4. Photochlorination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 1,2,2,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Identifiers

1,2,2,3-Tetrachloropropane is a halogenated hydrocarbon, a class of compounds with significant utility as solvents and synthetic intermediates. Its physical state and behavior are dictated by its molecular structure and the strong electronegativity of the chlorine atoms. At room temperature, it presents as a colorless liquid with a characteristically oily appearance.[1]

A summary of its key physical properties is presented below. It is crucial for researchers to note that minor discrepancies in reported values, such as boiling point, can arise from variations in experimental conditions, including pressure and sample purity. This guide presents values from reputable chemical databases, and any significant variations are discussed to provide a comprehensive understanding.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Cl₄ | [1][2][3] |

| Molecular Weight | 181.877 g/mol | [2] |

| CAS Registry Number | 13116-53-5 | [2][3][4] |

| Appearance | Colorless, oily liquid | [1] |

| Density | 1.5741 g/cm³ | [1] |

| Boiling Point | 166 °C / 183 °C | [1][5] |

| Melting Point | -22 °C | [1] |

| Dipole Moment | 0.94 D | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.72 | [5] |

In-Depth Analysis of Key Physical Properties

Boiling Point: A Tale of Two Values

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For halogenated alkanes like this compound, the boiling point is significantly higher than that of their parent alkanes due to increased molecular mass and stronger intermolecular forces, specifically dipole-dipole interactions and van der Waals forces.[6][7][8]

The observed range in the literature for the boiling point of this compound (166 °C and 183 °C) underscores the importance of standardized experimental protocols.[1][5] This variation can be attributed to differences in the atmospheric pressure at which the measurement was taken or the presence of impurities, which can elevate the boiling point. The OECD 103 guideline provides a standardized method for boiling point determination, which is crucial for achieving consistent and comparable results.[3][6]

Melting Point and Physical State

With a melting point of -22 °C, this compound is a liquid under standard laboratory conditions.[1] The arrangement of chlorine atoms on the propane backbone influences the crystal lattice structure in the solid state, which in turn determines the melting point. The presence of multiple halogen atoms leads to a higher melting point compared to propane itself.

Density and its Practical Implications

The density of this compound is 1.5741 g/cm³, making it significantly denser than water.[1] This property is of practical importance in solvent extraction procedures, where it will form the lower layer in an aqueous-organic separation.

Solubility Profile: A Hydrophobic Nature

Due to the presence of multiple chlorine atoms, this compound is a relatively nonpolar molecule and exhibits low solubility in water.[1] Its hydrophobic nature dictates its partitioning behavior in biological and environmental systems. Conversely, it is readily soluble in a range of organic solvents, including alcohols, ethers, and other chlorinated hydrocarbons.[1] This solubility profile makes it a useful solvent for nonpolar compounds.

Experimental Protocols for Property Determination

The following section details standardized, step-by-step methodologies for the determination of key physical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data integrity and reproducibility.

Determination of Boiling Point (Based on OECD Guideline 103)

This method is designed to determine the boiling point of a liquid substance with high precision.

Diagram of Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Apparatus Setup: A simple distillation apparatus or a Thiele tube setup is assembled.[9] The apparatus must be clean and dry.

-

Sample Preparation: Approximately 5 mL of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Observation: The temperature is recorded when a steady stream of bubbles emerges from an inverted capillary tube (if using the Thiele method) or when the liquid is actively boiling and condensing on the thermometer bulb in a distillation setup.[9]

-

Data Recording: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

-

Pressure Correction: The ambient barometric pressure is recorded, and the observed boiling point is corrected to standard pressure (101.325 kPa) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Determination of Melting Point (Based on ASTM E324)

This method utilizes a capillary tube to determine the melting range of a crystalline solid.[1][2][5][10][11]

Methodology:

-

Sample Preparation: A small amount of this compound is frozen. The solid sample is then finely powdered.

-

Capillary Tube Loading: A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the last crystal melts is the final melting point. The range between these two temperatures is the melting range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing tests.

Diagram of Logical Relationship: Solubility Testing

Caption: Logical Flow for Solubility Determination.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, and a nonpolar organic solvent like hexane.

-

Procedure: To a test tube containing 1 mL of the solvent, add 1 mL of this compound.

-

Mixing: The test tube is sealed and agitated vigorously for 1-2 minutes.

-

Observation: The mixture is allowed to stand and observed for the presence of a single phase (soluble) or two distinct layers (insoluble). For semi-quantitative analysis, varying amounts of the solute can be added to a fixed volume of solvent to determine the saturation point.

Safety and Handling

As with all chlorinated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).[12]

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, contextualized with the underlying chemical principles and supported by standardized experimental protocols. A thorough understanding and accurate determination of these properties are fundamental for the safe and effective use of this compound in research and development.

References

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. infinitalab.com [infinitalab.com]

- 6. oecd.org [oecd.org]

- 7. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.astm.org [store.astm.org]

- 11. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 12. chemicalbook.com [chemicalbook.com]

"spectroscopic data for 1,2,2,3-tetrachloropropane"

An In-depth Technical Guide to the Spectroscopic Data of 1,2,2,3-Tetrachloropropane

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 13116-53-5).[1] Aimed at researchers and analytical scientists, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. Our approach is grounded in field-proven insights, emphasizing the causal relationships between molecular structure and spectral output.

Introduction: The Analytical Imperative

This compound is a halogenated organic compound with the molecular formula C₃H₄Cl₄.[1] Accurate structural confirmation is paramount for its use in chemical synthesis, environmental analysis, and drug development research. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's atomic and electronic environment. This guide serves as a reference for identifying and interpreting the unique spectral signatures of this compound, ensuring data integrity and confidence in experimental outcomes.

Molecular Structure and Predicted Spectral Features

The structure of this compound is foundational to understanding its spectra. The molecule contains a three-carbon backbone with four chlorine substituents.

-

Asymmetry: The molecule is chiral, possessing a stereocenter at the second carbon (C2). However, for standard spectroscopic analysis of a racemic mixture, this does not complicate the primary interpretation. The key feature is the lack of symmetry, which dictates that each carbon and each proton environment is chemically distinct.

-

Proton Environments: There are three unique proton environments.

-

Carbon Environments: There are three unique carbon environments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Interpretation and Causality:

The structure dictates three distinct signals corresponding to the protons on C1, C2, and C3.

-

CH₂Cl (C1) protons: These two protons are adjacent to a carbon bearing two chlorine atoms (C2). The high electronegativity of the chlorine atoms on C2 and the chlorine on C3 will deshield these protons, shifting their signal downfield.

-

CHCl (C2) proton: This single proton is on a carbon atom bonded to two chlorine atoms and two carbon atoms. This environment is highly deshielded and will appear furthest downfield.

-

CH₂Cl (C3) protons: These two protons are adjacent to a carbon with one chlorine atom (C2). They will be deshielded but likely to a lesser extent than the C1 protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (on C1) | ~4.0 - 4.5 | Doublet | 2H |

| -CH- (on C2) | ~4.8 - 5.2 | Triplet | 1H |

| -CH₂- (on C3) | ~3.8 - 4.2 | Doublet | 2H |

Note: Actual spectral data is available on databases like SpectraBase.[1][2] Predicted values are based on established principles of chemical shifts.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of deuterated chloroform is standard for non-protic organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks. A good shim results in a symmetrical, narrow peak for the TMS signal.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a standard 90° pulse.

-

Acquire the Free Induction Decay (FID) over a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of protons.

-

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation and Causality:

Due to the molecule's asymmetry, three distinct signals are expected.

-

C1 & C3 (-CH₂Cl): These carbons are bonded to one chlorine atom and will appear in the typical range for alkyl halides. Their exact positions will differ slightly due to their proximity to the other chlorinated carbons.

-

C2 (-CCl₂-): This carbon is bonded to two chlorine atoms, causing a significant downfield shift due to the strong deshielding effect.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~50 - 60 |

| C2 | ~85 - 95 |

| C3 | ~45 - 55 |

Note: This data can be cross-referenced with entries in the SpectraBase database.[1][2]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same volume of solvent due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Same as for ¹H NMR.

-

Data Acquisition:

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence. This is a crucial step that collapses carbon-proton coupling, resulting in a single sharp peak for each carbon environment and improving the signal-to-noise ratio.

-

A much larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus. A longer relaxation delay between pulses may also be necessary.

-

-

Data Processing: Same as for ¹H NMR, excluding integration, which is not typically quantitative in standard ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing information about the functional groups present.

Interpretation and Causality:

The IR spectrum of this compound will be dominated by vibrations associated with its carbon-hydrogen and carbon-chlorine bonds.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |

| 2950-3000 | C-H stretch | Indicates the presence of sp³ hybridized C-H bonds. |

| 1400-1470 | C-H bend | Scissoring and bending vibrations of the methylene groups. |

| 650-850 | C-Cl stretch | Strong, characteristic absorptions confirming the presence of multiple chloroalkane functional groups. The broadness and complexity in this region are expected due to the multiple, distinct C-Cl bonds. |

Note: FTIR spectra for this compound are available for viewing on SpectraBase, often acquired as a neat liquid.[1][3]

Experimental Protocol: Acquiring a Neat FTIR Spectrum

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application:

-

For ATR: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

For Salt Plates: Place one drop of the neat liquid sample onto one salt plate and gently place the second plate on top to create a thin capillary film.

-

-

Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The instrument software automatically subtracts the background from the sample scan. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule, which aids in structural confirmation.

Interpretation and Causality:

-

Molecular Ion (M⁺): The molecular weight of this compound is approximately 181.9 g/mol .[1] Due to the presence of four chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of four chlorines will result in a cluster of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities.

-

Fragmentation: The molecule will fragment under electron ionization (EI) conditions. The most common fragmentation pathway is the loss of a chlorine atom or an HCl molecule. The stability of the resulting carbocation determines the abundance of the fragment ions.

Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Significance |

| ~180, 182, 184... | [C₃H₄Cl₄]⁺ | Molecular ion cluster. |

| ~145, 147, 149... | [C₃H₄Cl₃]⁺ | Loss of a chlorine radical (·Cl). This is often a prominent peak. |

| ~109, 111... | [C₃H₄Cl₂]⁺ | Loss of a second chlorine radical. |

| ~96, 98... | [C₂H₃Cl₂]⁺ | Cleavage of a C-C bond with loss of CH₂Cl. |

Note: GC-MS data for this compound is available in public databases, which can be used to confirm these fragmentation patterns.[1][4]

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol is ideal for separating the compound from any potential impurities before mass analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

GC Setup:

-

Install a suitable capillary column (e.g., a non-polar DB-5ms).

-

Set the injector temperature to ~250°C and the transfer line to the MS to ~280°C.

-

Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of components based on boiling point.

-

-

MS Setup:

-

Set the ion source to electron ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns.

-

Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition: Inject a small volume (1 µL) of the sample into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Identify the peak corresponding to this compound in the TIC. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the spectrum to a reference library like NIST for confirmation.[5]

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the unique carbon-hydrogen framework, IR spectroscopy identifies the key C-H and C-Cl functional groups, and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. Adherence to the standardized protocols described herein ensures the generation of high-fidelity data, which is indispensable for any scientific or developmental application of this compound.

References

"isomers of tetrachloropropane and their properties"

An In-Depth Technical Guide to the Isomers of Tetrachloropropane: Synthesis, Properties, and Characterization

Introduction

Tetrachloropropane (C₃H₄Cl₄) represents a group of chlorinated hydrocarbons with a three-carbon backbone to which four chlorine atoms are attached. The specific arrangement of these chlorine atoms gives rise to several structural isomers, each possessing distinct physical, chemical, and toxicological properties. While not as commercially significant as some other chlorinated solvents, tetrachloropropanes serve as important intermediates in chemical synthesis, particularly in the agrochemical industry, and their study provides valuable insights into the structure-activity relationships of halogenated alkanes.[1]

This technical guide offers a comprehensive exploration of the primary isomers of tetrachloropropane. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the synthesis, properties, and analytical characterization of these compounds. The narrative emphasizes the causality behind experimental choices and provides a framework for their practical application in a laboratory setting.

Structural Isomers of Tetrachloropropane

There are nine possible structural isomers of tetrachloropropane. This guide will focus on the most commonly cited and synthesized isomers, providing a detailed analysis of their unique characteristics.

Caption: Structural isomers of tetrachloropropane.

Detailed Analysis of Key Tetrachloropropane Isomers

This section provides a detailed examination of individual tetrachloropropane isomers, covering their synthesis, physical and chemical properties, and spectroscopic characterization.

1,1,1,2-Tetrachloropropane

Synthesis: 1,1,1,2-Tetrachloropropane can be synthesized through the addition of hydrogen chloride (HCl) to 1,1,1-trichloropropene.[2] This electrophilic addition follows Markovnikov's rule, where the hydrogen atom attaches to the carbon with more hydrogen substituents, and the chloride attaches to the more substituted carbon.

Reaction Scheme: CCl₃CH=CH₂ + HCl → CCl₃CHClCH₃[2]

Physical and Chemical Properties: This isomer is a colorless liquid with a molar mass of 181.87 g/mol .[2] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 812-03-3 | [2] |

| Molar Mass | 181.87 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -64 °C | [2] |

| Boiling Point | 152.4 °C | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of 1,1,1,2-tetrachloropropane is expected to show a doublet and a quartet, corresponding to the methyl (CH₃) and methine (CH) protons, respectively, with coupling between them.[3]

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals for the three different carbon environments.[4]

-

Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for chlorinated compounds, which can be used for its identification.[5]

1,1,1,3-Tetrachloropropane

Synthesis: 1,1,1,3-Tetrachloropropane is a significant industrial intermediate. It is typically produced by the reaction of ethylene with carbon tetrachloride in the presence of a catalyst system, often involving iron and a phosphate compound.[6][7][8]

Reaction Scheme: CH₂=CH₂ + CCl₄ --(Fe, (RO)₃PO)--> CCl₃CH₂CH₂Cl[9]

This process can be optimized for continuous production and involves distillation steps to purify the final product.[8]

Physical and Chemical Properties: This isomer is a colorless liquid with a sweet, chloroform-like odor.[10] It is denser than water and has a relatively high boiling point.[10]

| Property | Value | Reference |

| CAS Number | 1070-78-6 | [11] |

| Molar Mass | 181.87 g/mol | [11] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 156-158 °C | [11] |

| Density | 1.45 g/cm³ | [11] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would show two triplets for the two non-equivalent methylene (CH₂) groups.

-

¹³C NMR: The spectrum displays three signals corresponding to the CCl₃, CH₂Cl, and the central CH₂ group.[11]

-

GC-MS: The Kovats retention index for this isomer on a standard non-polar column is approximately 921.[11]

Applications and Toxicology: 1,1,1,3-Tetrachloropropane is primarily used as an intermediate in the synthesis of other chemicals, including pesticides and herbicides.[10][12] It is considered a hazardous substance, being harmful if swallowed and causing skin and eye irritation.[11] Animal studies have indicated potential liver toxicity.[10]

1,1,2,2-Tetrachloropropane

Synthesis: The synthesis of 1,1,2,2-tetrachloropropane can be achieved through the chlorination of propyne in the presence of a suitable solvent mixture.[13]

Physical and Chemical Properties: Key properties are listed below.

| Property | Value | Reference |

| CAS Number | 13116-60-4 | [14][15] |

| Molar Mass | 181.9 g/mol | [14] |

| Boiling Point | 165-167 °C | [14] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons and a singlet for the methine proton.

-

GC-MS: The Kovats retention index on a semi-standard non-polar column is around 1025.4.[14] The mass spectrum will show characteristic isotopic patterns of chlorine.[14]

1,1,2,3-Tetrachloropropane

Synthesis: This isomer can be produced by the reaction of chlorine with 2,3-dichloropropene.[16] The reaction is typically carried out at a controlled temperature, often between 0-30 °C, and may use an organic solvent.[16]

Reaction Scheme: ClCH₂CCl=CH₂ + Cl₂ → ClCH₂CHClCCl₂CH₃

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 18495-30-2 | [13] |

| Molar Mass | 181.9 g/mol | [16] |

Applications: 1,1,2,3-Tetrachloropropane and its derivatives are useful as intermediates in the preparation of pesticides.[17]

1,2,2,3-Tetrachloropropane

Synthesis: this compound can be obtained as a by-product in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane.[17]

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 13116-53-5 | [1] |

| Molar Mass | 181.9 g/mol | [18] |

| Appearance | Colorless liquid | [1] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would show a singlet for the four equivalent methylene protons.

-

¹³C NMR: The spectrum will have two signals, one for the two CH₂Cl groups and one for the CCl₂ group.[18]

-

GC-MS: The Kovats retention index on a standard non-polar column is approximately 963.[18]

Applications: This isomer is a key intermediate in the synthesis of the herbicide Diallate.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,1,1,3-Tetrachloropropane

Objective: To synthesize 1,1,1,3-tetrachloropropane from ethylene and carbon tetrachloride.[8]

Materials:

-

Ethylene gas

-

Carbon tetrachloride

-

Metallic iron (catalyst)

-

Tributylphosphate (co-catalyst)

-

Reaction vessel with gas inlet, stirrer, and condenser

Procedure:

-

Charge the reaction vessel with carbon tetrachloride, metallic iron, and tributylphosphate.

-

Heat the mixture to the reaction temperature (e.g., 90-130 °C) with agitation.[8]

-

Bubble ethylene gas through the reaction mixture.

-

Maintain the reaction for a specified residence time (e.g., 0.2 to 20 hours).[8]

-

After the reaction is complete, cool the mixture and separate the solid catalyst.

-

Purify the liquid product by distillation at a temperature of 70 to 115 °C and a pressure of 40 to 225 torr to obtain 1,1,1,3-tetrachloropropane.[8]

Caption: Workflow for the synthesis of 1,1,1,3-tetrachloropropane.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify tetrachloropropane isomers in a sample.[19][20][21][22]

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., TG5-SilMS or similar).[19]

-

Mass spectrometer detector (e.g., Orbitrap or quadrupole).[19][23]

Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., n-tetradecane or cyclohexane).[19][21]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Chromatographic Separation: Use a suitable temperature program to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature and ramp up.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized (e.g., by electron impact or negative chemical ionization) and their mass-to-charge ratio is measured.[20][23]

-

Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or library data.

Caption: General workflow for GC-MS analysis of tetrachloropropane isomers.

Conclusion

The isomers of tetrachloropropane, while sharing the same molecular formula, exhibit a fascinating diversity in their synthesis, physical properties, and chemical reactivity. A thorough understanding of these differences is crucial for their safe handling, effective use as chemical intermediates, and accurate analytical detection. The protocols and data presented in this guide provide a solid foundation for professionals working with these chlorinated hydrocarbons, enabling them to make informed decisions in their research and development endeavors. The continued study of such compounds is essential for advancing our knowledge in organic synthesis, analytical chemistry, and toxicology.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]

- 3. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,1,1,2-Tetrachloropropane | C3H4Cl4 | CID 13131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 7. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 8. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]

- 9. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]

- 11. 1,1,1,3-Tetrachloropropane | C3H4Cl4 | CID 14056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

- 13. 1,2,3-TRICHLOROPROPENE synthesis - chemicalbook [chemicalbook.com]

- 14. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [guidechem.com]

- 16. CN1772718A - Production process of 1, 1, 2, 3-tetrachloro propane - Google Patents [patents.google.com]

- 17. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 18. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. gcms.cz [gcms.cz]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. agilent.com [agilent.com]

An In-depth Technical Guide to the Chemical Structure and Bonding in 1,2,2,3-Tetrachloropropane

Abstract

This technical guide provides a comprehensive examination of the chemical structure and bonding of 1,2,2,3-tetrachloropropane (C₃H₄Cl₄, CAS No. 13116-53-5).[1][2][3][4] As a polychlorinated alkane, its molecular architecture is defined by a propane backbone with four chlorine substituents, leading to a complex interplay of steric and electronic effects that dictate its conformational preferences, reactivity, and spectroscopic signature. This document delves into the nuanced structural parameters, including bond lengths and angles, and explores the rotational isomerism inherent to the molecule. Furthermore, a detailed analysis of its characteristic spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is presented, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a halogenated hydrocarbon with a molecular weight of approximately 181.88 g/mol .[2][3] Its structure, featuring a propane chain with chlorine atoms at the 1, 2, 2, and 3 positions, gives rise to a chiral center at the C2 carbon, making it an interesting subject for stereochemical studies. The high degree of chlorination significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and reactivity. This guide aims to provide a detailed exposition of the fundamental aspects of its chemical structure and bonding, leveraging available spectroscopic data and theoretical considerations to offer a holistic understanding of this compound.

Molecular Structure and Bonding

The fundamental framework of this compound is a three-carbon alkane chain. The hybridization of the carbon atoms is sp³, resulting in a tetrahedral geometry around each carbon. The presence of four electronegative chlorine atoms, however, induces significant deviations from the idealized 109.5° bond angles and standard C-C and C-H bond lengths due to steric repulsion and electronic effects.

Bond Lengths and Angles

Conformational Analysis

The rotation around the C1-C2 and C2-C3 single bonds in this compound leads to a complex conformational landscape. The presence of bulky and electronegative chlorine atoms on adjacent carbons results in significant torsional and steric strains, which govern the relative stability of the different rotational isomers (rotamers).

The most stable conformations will be those that minimize the gauche and eclipsing interactions between the large chlorine atoms. Staggered conformations are energetically favored over eclipsed conformations. Due to the significant steric hindrance, it is anticipated that the anti-conformation, where the bulky substituents are as far apart as possible, will be the most stable. However, the presence of multiple chlorine atoms complicates this analysis, and a detailed computational study would be required to definitively determine the global minimum energy conformation and the rotational energy barriers.

The study of rotational isomerism in other polychlorinated hydrocarbons has shown that the skeletal structure and the nature of the C-Cl bonds play a crucial role in determining the vibrational frequencies observed in spectroscopic analyses.[5]

Spectroscopic Characterization

The structure of this compound can be elucidated and confirmed through various spectroscopic techniques. The following sections detail the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the C1 and C3 carbons. Due to the presence of the chiral center at C2, the two protons on the C1 and C3 carbons are diastereotopic and should, in principle, give rise to separate signals. However, depending on the solvent and temperature, these signals may appear as complex multiplets. The chemical shifts of these protons will be significantly downfield from those in propane due to the deshielding effect of the adjacent electronegative chlorine atoms.

-

Expected Chemical Shifts:

-

H on C1 and C3: These protons are adjacent to a carbon bearing one or two chlorine atoms, respectively. Their chemical shifts are expected in the range of 3.5-4.5 ppm.

-

The ¹³C NMR spectrum will provide information about the carbon skeleton. Three distinct signals are expected, corresponding to the three carbon atoms of the propane chain.

-

Expected Chemical Shifts:

-

C1 and C3: These carbons are directly attached to chlorine atoms and will be significantly deshielded, with expected chemical shifts in the range of 40-60 ppm.

-

C2: This carbon is bonded to two chlorine atoms and will be the most deshielded, with an expected chemical shift in the range of 80-100 ppm.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to C-H and C-Cl stretching and bending vibrations.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H stretching | 2950-3000 | Medium-Strong |

| CH₂ scissoring | 1400-1450 | Medium |

| CH₂ wagging/twisting | 1200-1300 | Medium |

| C-Cl stretching | 650-850 | Strong |

Table 1: Expected Infrared Absorption Bands for this compound.

SpectraBase provides access to the FTIR spectrum of this compound, which can be used for detailed analysis.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for chlorine-containing fragments.

The molecular ion peak (M⁺) will be observed as a cluster of peaks due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. The most abundant fragment is often formed by the loss of a chlorine atom. Further fragmentation can occur through the loss of HCl or other small neutral molecules. The fragmentation pattern of chlorinated propanes can be complex, but the isotopic signature of chlorine provides a powerful diagnostic tool for identifying chlorine-containing fragments.[8][9][10]

Synthesis and Reactivity

Synthesis

A specific, high-yield synthesis of this compound is not well-documented in readily available academic literature. However, its formation as a by-product in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane has been reported in the patent literature.[11] This suggests that the chlorination of a suitable trichloropropane or dichloropropene precursor could be a viable synthetic route. For instance, the free-radical chlorination of 1,2-dichloropropane could potentially yield this compound among other polychlorinated products.[12][13][14] Another potential route could be the chlorination of 2,3-dichloropropene.[15]

Reactivity

The reactivity of this compound is dictated by the presence of the C-Cl bonds. As with other haloalkanes, it is susceptible to nucleophilic substitution and elimination reactions. The carbon atoms bonded to chlorine are electrophilic and can be attacked by nucleophiles.

Dehydrochlorination: Under basic conditions, this compound can undergo elimination of HCl to form various tetrachloropropene isomers. The regioselectivity of this reaction would depend on the specific base used and the reaction conditions.

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, although the steric hindrance around the C2 carbon might make substitution at this position more difficult.

Conclusion

This compound presents a fascinating case study in the interplay of steric and electronic effects in a small, highly functionalized organic molecule. While a complete experimental characterization of its structural parameters is still needed, a combination of spectroscopic data and theoretical principles allows for a robust understanding of its chemical structure and bonding. This guide has provided a detailed overview of its molecular geometry, conformational landscape, and spectroscopic signatures, which are essential for its application in research and development. Further computational and experimental studies are warranted to refine our understanding of this interesting polychlorinated alkane.

Visualization of Molecular Structure

To visually represent the structure of this compound, a simple ball-and-stick model can be generated.

Caption: Ball-and-stick model of this compound.

References

- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]

- 4. molbase.com [molbase.com]

- 5. Making sure you're not a bot! [tib.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,2,3-Tetrachloropropane

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,2,3-tetrachloropropane (CAS No. 13116-53-5), a significant chlorinated hydrocarbon. Recognizing the scarcity of extensive experimental data for this specific isomer, this document synthesizes available empirical values with robust, validated estimation methodologies to offer a complete thermodynamic profile. This guide is intended for researchers, chemical engineers, and safety professionals who require reliable thermodynamic data for process design, safety analysis, and environmental fate modeling. We will delve into the fundamental physical properties, detailed thermodynamic parameters including enthalpy, entropy, and Gibbs free energy, and an analysis of its thermal stability and decomposition pathways. Methodologies for both experimental determination and computational estimation are detailed to provide a causal understanding of the presented data, ensuring a self-validating and trustworthy resource.

Introduction and Molecular Characteristics

This compound (C₃H₄Cl₄) is a halogenated aliphatic compound. Its molecular structure, characterized by a propane backbone with four chlorine substituents, results in specific physicochemical and thermodynamic behaviors. Understanding these properties is paramount for applications in chemical synthesis, solvent use, and for assessing its environmental impact and thermal degradation behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

This guide will systematically present the known and estimated thermodynamic data, providing a foundational understanding for professionals in relevant scientific and industrial fields.

Physical and Chemical Properties

A baseline understanding of the fundamental physical properties is essential before delving into the compound's thermodynamic behavior. These properties influence its handling, storage, and behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₄ | --INVALID-LINK--[1] |

| Molecular Weight | 181.876 g/mol | --INVALID-LINK--[2] |

| CAS Registry Number | 13116-53-5 | --INVALID-LINK--[2] |

| Boiling Point (at 760 mmHg) | 166 °C (439.15 K) | Stenutz |

Core Thermodynamic Parameters

This section presents the core thermodynamic properties of this compound. Due to the limited availability of experimental data for this specific isomer, a combination of experimentally determined values and properties estimated via the robust Joback group contribution method is provided.

Enthalpy of Formation and Combustion (Experimental)

The standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°) in the liquid phase have been experimentally determined, providing a solid anchor for the compound's thermodynamic profile.

| Parameter | Value (kJ/mol) | Value (kcal/mol) | Method | Reference |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -252.1 | -60.25 | Combustion Calorimetry | Hu and Sinke, 1969[2][3][4][5] |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -1594.9 | -381.20 | Combustion Calorimetry | Hu and Sinke, 1969[2][3][4][5] |

Methodology Insight: Combustion Calorimetry

The determination of the enthalpy of combustion is a cornerstone of experimental thermochemistry. The causality behind this choice lies in its directness and high precision for organic compounds.

Caption: Workflow for Combustion Calorimetry.

Step-by-Step Protocol:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel, the "bomb."

-

The bomb is sealed and pressurized with a surplus of pure oxygen.

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The sample is ignited electrically, leading to complete combustion.

-

The temperature change of the water is meticulously recorded.

-

The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

Corrections are applied to account for the standard state of reactants and products, yielding the standard enthalpy of combustion. The enthalpy of formation is then derived using Hess's Law.

Estimated Thermodynamic Properties (Joback Method)

To address the absence of comprehensive experimental data, the Joback group contribution method was employed. This method predicts thermodynamic properties based on the molecular structure, providing reliable estimates for engineering and scientific applications.[6][7][8][9][10]

Rationale for Method Selection: The Joback method is a widely recognized and validated group-contribution technique that allows for the estimation of a suite of thermodynamic properties from molecular structure alone. Its simplicity and broad applicability make it an invaluable tool when experimental data is unavailable.[6][7] The method works by dissecting the molecule into functional groups and summing their respective contributions to the overall property.

Group Contributions for this compound:

-

-CH₂- (1)

-

CH- (1)

-

C< (1)

-

-Cl (4)

The following table summarizes the estimated thermodynamic properties for this compound using the Joback method.

| Property | Estimated Value | Units |

| Melting Point (Tₘ) | 227.39 | K |

| Enthalpy of Fusion (ΔH_fus) | 16.88 | kJ/mol |

| Enthalpy of Vaporization (ΔH_vap) | 42.13 | kJ/mol |

| Standard Ideal Gas Enthalpy of Formation (298.15 K) | -215.5 | kJ/mol |

| Standard Ideal Gas Gibbs Energy of Formation (298.15 K) | -119.74 | kJ/mol |

| Ideal Gas Heat Capacity (Cₚ) at 298.15 K | 138.54 | J/(mol·K) |

Ideal Gas Heat Capacity as a Function of Temperature:

The Joback method also allows for the estimation of the ideal gas heat capacity (Cₚ) as a function of temperature using the following equation:

Cₚ (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³

Where a, b, c, and d are the group contributions for the heat capacity parameters.

Thermal Stability and Decomposition

Proposed Decomposition Mechanism:

At elevated temperatures, the most probable initial decomposition step is the elimination of hydrogen chloride (HCl), a common reaction for chlorinated alkanes. This would lead to the formation of tetrachloropropene isomers. Subsequent reactions could involve further dehydrochlorination or fragmentation of the carbon skeleton.

Caption: Proposed thermal decomposition pathway.

Combustion of chlorinated hydrocarbons can lead to the formation of hazardous byproducts such as phosgene (COCl₂) if conditions are not optimized for complete destruction.[11][12][13] Therefore, a thorough understanding of the decomposition mechanism is critical for designing effective incineration and thermal treatment processes. The C-Cl bond, with an average bond enthalpy of approximately 338 kJ/mol, is generally the weakest bond in the molecule and susceptible to cleavage at high temperatures.[11][13]

Conclusion

This technical guide has consolidated the available experimental and estimated thermodynamic data for this compound to provide a comprehensive and scientifically grounded resource. While experimental data for the liquid phase enthalpy of formation and combustion are available, a significant portion of the thermodynamic profile relies on the robust Joback estimation method. The presented data on physical properties, core thermodynamic parameters, and thermal stability provides a critical foundation for researchers and professionals in the chemical sciences. Further experimental investigation into the vapor pressure, heat capacity, and thermal decomposition kinetics of this compound is recommended to refine and validate the estimations provided herein.

References

- 1. This compound | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]

- 3. umsl.edu [umsl.edu]

- 4. [PDF] Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K | Semantic Scholar [semanticscholar.org]

- 5. Propane, 1,2,2,3-tetrachloro- [webbook.nist.gov]

- 6. Joback method - Wikipedia [en.wikipedia.org]

- 7. cheguide.com [cheguide.com]

- 8. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 9. youtube.com [youtube.com]

- 10. EgiChem | Tools [egichem.com]

- 11. d-nb.info [d-nb.info]

- 12. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,2,2,3-Tetrachloropropane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,2,2,3-tetrachloropropane in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methods for its determination, and predictive modeling through Hansen Solubility Parameters.

Introduction: Understanding the Significance of Solubility

This compound (C₃H₄Cl₄, CAS No: 13116-53-5) is a halogenated hydrocarbon whose utility in chemical synthesis, as a solvent, or as an intermediate is intrinsically linked to its solubility profile.[1] A thorough understanding of its behavior in different organic media is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling and disposal. This guide moves beyond simple empirical observations to provide a robust framework for predicting and interpreting the solubility of this compound.

At room temperature, this compound exists as a liquid, a physical state that facilitates its use as a solvent and reaction medium.[2] Its molecular structure, characterized by a propane backbone with four chlorine substituents, results in a non-polar nature, rendering it sparingly soluble in water but readily soluble in a range of organic solvents.[2] This document will explore the nuances of these interactions.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular properties and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following physicochemical characteristics are of primary importance:

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₄ | [1] |

| Molecular Weight | 181.88 g/mol | [3] |

| Density | 1.53 g/cm³ | [3] |

| Boiling Point | 179 °C | [3] |

| Physical State | Liquid | [2] |

The presence of four carbon-chlorine bonds introduces polarity to the molecule, however, the symmetrical distribution of these bonds can lead to a relatively low overall molecular dipole moment. The dominant intermolecular forces at play are London dispersion forces, with some dipole-dipole interactions. The absence of hydrogen bond donors means that its ability to form hydrogen bonds with protic solvents is limited to acting as a weak hydrogen bond acceptor.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative maxim of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility.[4] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Based on the molecular structure of this compound (CH₂Cl-CCl₂-CH₂Cl), the following functional groups are present: 2 x (-CH₂Cl) and 1 x (>CCl₂). Using established group contribution values from the Hoftyzer-van Krevelen method, the estimated HSP for this compound are presented below.

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 7.5 |

| δH (Hydrogen Bonding) | 3.0 |

These estimated values position this compound as a substance with a significant dispersion component, a moderate polar component, and a low hydrogen bonding capacity.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP for a selection of representative organic solvents from the classes in which this compound is known to be soluble.

| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 |

| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |

| Diethyl Ether | Ether | 14.5 | 2.9 | 4.6 |

| Tetrahydrofuran (THF) | Ether | 16.8 | 5.7 | 8.0 |

| Dichloromethane | Chlorinated Hydrocarbon | 17.0 | 7.3 | 7.1 |

| Chloroform | Chlorinated Hydrocarbon | 17.8 | 3.1 | 5.7 |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | 17.8 | 0.0 | 0.6 |

Note: These values are sourced from various publicly available HSP databases and may vary slightly depending on the determination method.

Predicting Solubility using HSP

By calculating the Hansen distance (Ra) between this compound and various solvents, we can predict its relative solubility. The smaller the Ra, the more likely the two are to be miscible.

The following diagram illustrates the logical workflow for predicting solubility based on HSP.

References

An In-Depth Technical Guide to 3,4-Dihydroxy-5-nitrobenzaldehyde: Synthesis, Applications, and Therapeutic Potential

A Note on Chemical Identification: This guide focuses on the properties and uses of 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS Number: 116313-85-0) . The initial query referenced CAS number 13116-53-5, which correctly corresponds to 1,2,2,3-Tetrachloropropane [1][2][3]. Given the context of researchers, scientists, and drug development professionals, it is highly probable that the compound of interest was 3,4-Dihydroxy-5-nitrobenzaldehyde due to its critical role in pharmaceutical synthesis and its intrinsic pharmacological activity. This guide will provide a comprehensive overview of 3,4-Dihydroxy-5-nitrobenzaldehyde and will also include a brief summary of this compound for clarification.

Introduction to 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), also known as 5-Nitroprotocatechuic aldehyde, is a multifunctional aromatic compound of significant interest in medicinal chemistry and pharmaceutical development[4][5]. Structurally, it is a benzaldehyde core functionalized with two hydroxyl groups (a catechol moiety) and a nitro group. This arrangement of functional groups imparts unique chemical reactivity and biological activity, making it a valuable molecule for both synthetic and therapeutic applications.

Appearing as a light yellow to dark yellow or yellowish-green crystalline powder, DHNB's primary significance lies in its role as a pivotal intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors, most notably the anti-Parkinson's drug, Entacapone[4][5]. Beyond its utility as a synthetic building block, recent research has illuminated its direct pharmacological potential as a potent inhibitor of the enzyme xanthine oxidase, suggesting a therapeutic role in managing hyperuricemia and gout[6][7][8].

Physicochemical and Spectroscopic Properties

A clear understanding of the physicochemical properties of DHNB is essential for its application in synthetic chemistry and drug formulation.

| Property | Value | Source(s) |

| CAS Number | 116313-85-0 | [4][9][10] |

| Molecular Formula | C₇H₅NO₅ | [4][9] |

| Molecular Weight | 183.12 g/mol | [4][9][10] |

| Appearance | Light yellow to dark yellow/green crystalline powder | [5][11] |

| Melting Point | 145.0 - 149.0 °C | [12] |

| Solubility | Soluble in DMSO, methanol, ethanol; Slightly soluble in water | [11] |

| Density | ~1.7 g/cm³ | [13] |

| Flash Point | 141.1 °C | |

| logP | 1.23 | [13] |

| Topological Polar Surface Area | 103 Ų | [9] |

Key Identifiers:

-

InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N[10]

-

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)O)C=O[9]

Core Application: Synthesis of Entacapone

The most prominent industrial application of DHNB is its role as the key starting material for the synthesis of Entacapone, a COMT inhibitor used to improve the efficacy of levodopa in the treatment of Parkinson's disease[4][14]. The synthesis proceeds via a Knoevenagel condensation reaction.

The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the synthesis of Entacapone, DHNB (the aldehyde) is reacted with N,N-diethyl-2-cyanoacetamide in the presence of a basic catalyst[15][16][17].

The causality behind this choice is rooted in the reactivity of the starting materials. The aldehyde group on DHNB provides the electrophilic carbonyl carbon. The methylene group in N,N-diethyl-2-cyanoacetamide is flanked by two electron-withdrawing groups (cyano and amide), making its protons acidic and easily removable by a weak base to form a stabilized carbanion (nucleophile). This carbanion then attacks the aldehyde, leading to a β-hydroxy intermediate which readily dehydrates to yield the final α,β-unsaturated product, Entacapone. The reaction typically produces a mixture of (E) and (Z) isomers, with the therapeutically active (E)-isomer being the desired product[15][16].

Caption: Workflow for the synthesis of Entacapone via Knoevenagel condensation.

Experimental Protocol: Synthesis of Entacapone from DHNB

The following protocol is a representative example adapted from publicly available patent literature. It serves as a self-validating system where reaction progress can be monitored and the final product characterized for purity.

Objective: To synthesize (E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone) from DHNB.

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)

-

N,N-diethyl-2-cyanoacetamide

-

Toluene

-

Piperidine (Catalyst)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: Charge a reaction vessel with 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethyl-2-cyanoacetamide (~1.0 eq) in toluene (10 volumes) at room temperature[15].

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.05 eq) to the mixture[15].

-

Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 110-120°C). Remove the water formed during the reaction azeotropically using a Dean-Stark apparatus[15][16]. Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and add glacial acetic acid (~2.0 eq) to neutralize the catalyst and facilitate precipitation[15].

-

Isolation: Further cool the mixture to 25-30°C. Filter the resulting precipitate and wash the solid sequentially with toluene and then water to remove unreacted starting materials and impurities[15].

-

Drying: Dry the isolated solid under vacuum at 50-55°C to yield the crude product, which is a mixture of (E) and (Z) isomers of Entacapone[15].

-